N-(2,3-dihydro-1H-inden-1-ylmethyl)-1,6-naphthyridine-4-carboxamide
Description
N-(2,3-dihydro-1H-inden-1-ylmethyl)-1,6-naphthyridine-4-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining an indene moiety with a naphthyridine ring, which contributes to its distinctive chemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-ylmethyl)-1,6-naphthyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(16-7-10-21-18-8-9-20-12-17(16)18)22-11-14-6-5-13-3-1-2-4-15(13)14/h1-4,7-10,12,14H,5-6,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCXTIKNPLFSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CNC(=O)C3=C4C=NC=CC4=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-ylmethyl)-1,6-naphthyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized from 2,3-dihydro-1H-indene-1-one through a series of reactions including reduction, alkylation, and cyclization.
Naphthyridine Ring Formation: The naphthyridine ring can be constructed using a condensation reaction between appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone.
Coupling Reaction: The final step involves coupling the indene moiety with the naphthyridine ring through an amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-1-ylmethyl)-1,6-naphthyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-ylmethyl)-1,6-naphthyridine-4-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.
Biology: It has been studied for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-ylmethyl)-1,6-naphthyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-1-methanamine: Shares the indene moiety but differs in the functional groups attached.
1,6-naphthyridine derivatives: Compounds with similar naphthyridine rings but different substituents.
Uniqueness
N-(2,3-dihydro-1H-inden-1-ylmethyl)-1,6-naphthyridine-4-carboxamide is unique due to its combination of the indene and naphthyridine structures, which imparts distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
